molecular formula C10H10N2 B1349791 3-(2-Methylphenyl)-1H-pyrazole CAS No. 59843-49-1

3-(2-Methylphenyl)-1H-pyrazole

Cat. No.: B1349791
CAS No.: 59843-49-1
M. Wt: 158.2 g/mol
InChI Key: ULGVTFHMCLFGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 2-methylphenylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

For example, the reaction of 2-methylphenylhydrazine with acetylacetone in the presence of acetic acid as a catalyst can yield this compound. The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole or aromatic ring.

Scientific Research Applications

3-(2-Methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazole: Similar structure but lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)-1H-pyrazole: Similar structure with the methyl group at the para position of the phenyl ring.

    3-(2-Chlorophenyl)-1H-pyrazole: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

3-(2-Methylphenyl)-1H-pyrazole is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGVTFHMCLFGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371713
Record name 3-(2-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-49-1
Record name 3-(2-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-Methylphenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(2-Methylphenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(2-Methylphenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(2-Methylphenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(2-Methylphenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.